![molecular formula C17H14N4O3 B2396350 ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 478248-79-2](/img/structure/B2396350.png)
ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
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Description
Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate, also known as ethyl 4-[4-(pyridine-3-carbonyl)-1H-1,2,3-triazol-1-yl]benzoate or Benzoic acid, 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-, ethyl ester .
Molecular Structure Analysis
The molecular structure of ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is complex, with a pyridine ring attached to a 1,2,3-triazole ring, which is further attached to a benzoate ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate include its molecular formula, molecular weight, melting point, boiling point, and density .
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles are a class of five-membered heterocyclic compounds notable for their broad range of biological activities, making them a focal point in drug development research. These compounds exhibit a diverse array of structural variations, leading to their utilization in creating new drugs with various therapeutic potentials. Research on triazoles, including ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate, explores their applications in addressing numerous health conditions, from anti-inflammatory and antimicrobial to antitumoral and antiviral treatments (Ferreira et al., 2013).
Advancements in Heterocyclic Chemistry
The study of triazine scaffolds, closely related to triazoles, underscores the importance of nitrogen heterocycles in medicinal chemistry. Such compounds, including triazoles, have been synthesized and evaluated for a wide spectrum of biological activities. Their potential pharmacological actions span across antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, suggesting a promising core moiety for future drug development (Verma, Sinha, & Bansal, 2019).
Antibacterial Applications
The emergence of antibiotic-resistant strains of bacteria such as Staphylococcus aureus has prompted the search for novel anti-bacterial agents. Triazole derivatives, including the 1,2,3- and 1,2,4-triazoles, have shown potential as potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets. Their inclusion in hybrid compounds has been explored for dual or multiple antibacterial mechanisms of action, highlighting the utility of triazoles in developing new antibacterial strategies (Li & Zhang, 2021).
Ethylene Biology in Agriculture
In the agricultural sector, triazole derivatives have been investigated for their role in ethylene biology. Ethylene is a plant hormone that influences various physiological processes, and its regulation is crucial for controlling fruit ripening and senescence. Triazoles, by affecting ethylene synthesis or action, offer valuable tools for extending the shelf life and improving the quality of agricultural products (Blankenship & Dole, 2003).
properties
IUPAC Name |
ethyl 4-[4-(pyridine-3-carbonyl)triazol-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-2-24-17(23)12-5-7-14(8-6-12)21-11-15(19-20-21)16(22)13-4-3-9-18-10-13/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWWXQEXBEBSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate |
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